molecular formula C11H8LiNO2S B2616715 lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate CAS No. 2138279-69-1

lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate

Cat. No.: B2616715
CAS No.: 2138279-69-1
M. Wt: 225.19
InChI Key: CSZYDYBCKHXXTO-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C11H8LiNO2S and a molecular weight of 225.2 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a lithium ion coordinated to a 4-benzyl-1,3-thiazole-2-carboxylate ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-benzyl-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at room temperature. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Lithium(1+) ion 4-benzyl-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific thiazole ring and benzyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

lithium;4-benzyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Li/c13-11(14)10-12-9(7-15-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZYDYBCKHXXTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=CSC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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